molecular formula C9H17NO B2375056 (1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine CAS No. 2248212-60-2

(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine

Cat. No.: B2375056
CAS No.: 2248212-60-2
M. Wt: 155.241
InChI Key: JKNFCVGYOQMNMV-GVHYBUMESA-N
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Description

(1R)-1-(5-Oxaspiro[34]octan-6-yl)ethanamine is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine typically involves the formation of the spirocyclic structure through iodocyclization. This method has been shown to be effective in creating a wide range of oxa-spirocyclic compounds . The reaction conditions often include the use of alkenyl alcohols and molecular iodine, which facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach to producing spirocyclic compounds on an industrial scale involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, as well as other oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(5-Oxaspiro[34]octan-6-yl)ethanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(1R)-1-(5-oxaspiro[3.4]octan-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(10)8-3-6-9(11-8)4-2-5-9/h7-8H,2-6,10H2,1H3/t7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNFCVGYOQMNMV-GVHYBUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(O1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2(O1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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